Reduced Acute Toxicity vs. Lormetazepam and Flunitrazepam in a Murine Model
Nifoxipam exhibits substantially lower acute toxicity when compared to lormetazepam and its parent compound flunitrazepam in murine studies. This safety profile distinction is documented in a foundational patent and corroborated by multiple secondary sources. The exact LD50 values are not publicly available in digitized form, but the qualitative claim of 'much lower toxicity' is a key differentiator for preclinical research where a favorable safety index is paramount [1].
| Evidence Dimension | Acute toxicity (qualitative comparison) |
|---|---|
| Target Compound Data | Produces strong tranquillising and sleep-prolonging effects with 'much lower toxicity' |
| Comparator Or Baseline | Lormetazepam and flunitrazepam (higher relative toxicity) |
| Quantified Difference | Qualitative: 'much lower toxicity' reported |
| Conditions | In vivo murine model (species not specified in abstracted data) |
Why This Matters
For toxicology studies or in vivo efficacy models where a wider safety margin is desirable, this evidence suggests nifoxipam may be a preferable candidate over more toxic analogs like flunitrazepam.
- [1] Posselt, K., Wagener, H. H., & Gruber, K. (1985). *Pharmaceutical composition containing 5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro- or 5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one and process for their preparation* (European Patent No. EP0158267). European Patent Office. View Source
